Morpholine-4-sulfinic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine-4-sulfinic Acid: is an organic compound that belongs to the class of sulfinic acids. It is characterized by the presence of a morpholine ring attached to a sulfinic acid group. This compound is known for its versatile reactivity and has found applications in various fields, including organic synthesis, pharmaceuticals, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Morpholine-4-sulfinic Acid can be synthesized through several methods. One common approach involves the reaction of morpholine with sulfur dioxide and an oxidizing agent. The reaction typically proceeds under mild conditions, and the product is isolated through crystallization or extraction techniques .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include steps such as sulfonation, oxidation, and purification to obtain the desired product in high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Morpholine-4-sulfinic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfonates.
Reduction: It can be reduced to form sulfides or thiols.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonic acids, sulfonates.
Reduction: Sulfides, thiols.
Substitution: Various morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Morpholine-4-sulfinic Acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Morpholine-4-sulfinic Acid exerts its effects involves its ability to participate in redox reactions and form stable intermediates. The sulfinic acid group can act as both an oxidizing and reducing agent, depending on the reaction conditions. This versatility allows it to interact with various molecular targets and pathways, making it a valuable reagent in synthetic and biological applications .
Vergleich Mit ähnlichen Verbindungen
Morpholine-4-sulfonic Acid: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.
Morpholine-4-thiol: Contains a thiol group instead of a sulfinic acid group.
Morpholine-4-carboxylic Acid: Features a carboxylic acid group instead of a sulfinic acid group.
Uniqueness: Morpholine-4-sulfinic Acid is unique due to its sulfinic acid group, which imparts distinct reactivity compared to its sulfonic, thiol, and carboxylic acid counterparts. This unique reactivity makes it a valuable compound in various chemical transformations and applications .
Eigenschaften
CAS-Nummer |
32837-73-3 |
---|---|
Molekularformel |
C4H9NO3S |
Molekulargewicht |
151.19 g/mol |
IUPAC-Name |
morpholine-4-sulfinic acid |
InChI |
InChI=1S/C4H9NO3S/c6-9(7)5-1-3-8-4-2-5/h1-4H2,(H,6,7) |
InChI-Schlüssel |
GGPXNAKFKYDIHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1S(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.